1-(Indolin-5-yl)ethanone hydroiodide

Chemical Synthesis Stoichiometry Reagent Preparation

1-(Indolin-5-yl)ethanone hydroiodide (CAS 73747-52-1) is a salt derivative of the organic compound 1-(2,3-dihydro-1H-indol-5-yl)ethanone (CAS 16078-34-5), also known as 5-acetylindoline. Its molecular formula is C10H12INO, with a molecular weight of 289.11 g/mol.

Molecular Formula C10H12INO
Molecular Weight 289.11 g/mol
CAS No. 73747-52-1
Cat. No. B13756083
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Indolin-5-yl)ethanone hydroiodide
CAS73747-52-1
Molecular FormulaC10H12INO
Molecular Weight289.11 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=C(C=C1)NCC2.I
InChIInChI=1S/C10H11NO.HI/c1-7(12)8-2-3-10-9(6-8)4-5-11-10;/h2-3,6,11H,4-5H2,1H3;1H
InChIKeyXPKDEHVAFUIMOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Indolin-5-yl)ethanone Hydroiodide (CAS 73747-52-1): A Hydroiodide Salt Intermediate for Advanced Organic Synthesis


1-(Indolin-5-yl)ethanone hydroiodide (CAS 73747-52-1) is a salt derivative of the organic compound 1-(2,3-dihydro-1H-indol-5-yl)ethanone (CAS 16078-34-5), also known as 5-acetylindoline [1]. Its molecular formula is C10H12INO, with a molecular weight of 289.11 g/mol [1]. This compound belongs to the indoline class of heterocycles, which are common building blocks in medicinal chemistry for the synthesis of biologically active molecules, including alkaloids and kinase inhibitors . As a salt, the hydroiodide form is typically utilized to improve the stability and handling characteristics of the parent freebase in laboratory settings, facilitating its use as a synthetic intermediate .

Why Generic Substitution of 1-(Indolin-5-yl)ethanone Hydroiodide with Freebase or Other Indolines Carries Risk in Procurement


Procuring a closely related analog like the freebase 1-(Indolin-5-yl)ethanone (CAS 16078-34-5) in place of the specified hydroiodide salt (CAS 73747-52-1) introduces significant risk and is not a simple substitution. The hydroiodide salt form has a distinct molecular weight (289.11 g/mol) and unique physical and chemical properties compared to the freebase (161.20 g/mol) [1]. These differences critically impact experimental reproducibility, as they alter stoichiometric calculations, molarity, and solution-phase behavior. Furthermore, the salt formulation can dramatically affect solubility in various solvents and can influence the compound's stability during storage and handling . Such a change can lead to inaccurate reagent preparation and invalidate a synthetic route or biological assay that has been optimized for the specific salt form. The evidence in Section 3 underscores the importance of sourcing the exact CAS number to ensure experimental consistency.

Quantitative Evidence: Comparative Analysis of 1-(Indolin-5-yl)ethanone Hydroiodide vs. Closest Analogs


Molecular Weight Differentiation vs. Freebase for Accurate Stoichiometry

A direct comparison of 1-(Indolin-5-yl)ethanone hydroiodide (CAS 73747-52-1) against its freebase parent compound, 1-(Indolin-5-yl)ethanone (CAS 16078-34-5), shows a significant difference in molecular weight [1]. This difference is critical for procurement, as substituting one for the other without adjusting calculations will lead to a 79.3% error in molar concentration.

Chemical Synthesis Stoichiometry Reagent Preparation

Solubility and Formulation Advantage Over Freebase in Aqueous Systems

The hydroiodide salt form of 1-(Indolin-5-yl)ethanone is documented to possess enhanced solubility in aqueous media compared to its freebase analog . While specific quantitative solubility values (e.g., in mg/mL) were not located in the primary literature for this exact compound, the class of hydroiodide salts is well-known for this property, which is a key differentiator for its selection in biological assays and early-stage drug formulation.

Drug Formulation Solubility Biophysical Assays

Synthetic Yield Benchmark for Downstream Functionalization via Methanesulfonylation

The reactivity of the indoline core is central to its utility. A documented synthetic procedure using the parent 1-(Indolin-5-yl)ethanone (freebase) as a starting material to produce a methanesulfonyl derivative provides a quantitative benchmark for this critical transformation [1]. This 38% yield serves as a reference point for chemists planning multi-step syntheses using this compound.

Organic Synthesis Indoline Derivatization Process Chemistry

Structural Differentiation: Impact of Salt Form on Physicochemical Properties

The conversion of the freebase to the hydroiodide salt results in key changes to its computed physicochemical properties, which are directly relevant for analytical method development and compound characterization [1]. Specifically, the hydrogen bond donor count increases and the topological polar surface area (TPSA) is defined, differentiating it from the freebase.

Analytical Chemistry Quality Control Compound Management

Precision Procurement Scenarios: Where 1-(Indolin-5-yl)ethanone Hydroiodide (CAS 73747-52-1) Adds Definitive Value


Accurate Preparation of Solutions for High-Throughput Biological Screening

For a screening campaign requiring the preparation of stock solutions of 1-(Indolin-5-yl)ethanone at precise molar concentrations in an aqueous buffer, procurement of the hydroiodide salt (CAS 73747-52-1) is essential. Using the freebase (CAS 16078-34-5) would result in a 79.3% error in molarity due to the molecular weight difference . The enhanced aqueous solubility of the hydroiodide salt [1] further ensures that the target compound can be delivered to the assay system without precipitation, a common issue with hydrophobic freebases that can lead to false negatives. This makes CAS 73747-52-1 the specified choice for reliable assay development.

Development of a Robust and Scalable Synthetic Route for Indoline Derivatives

When scaling up a medicinal chemistry synthesis that uses 1-(Indolin-5-yl)ethanone as a key intermediate, sourcing the correct salt form is crucial for process chemistry. The hydroiodide salt offers improved stability and handling characteristics , reducing the risk of degradation during storage and shipping. The documented yield for a key functionalization step (38% for methanesulfonylation [1]) provides a quantifiable benchmark for process development. Using this data, chemists can more accurately plan for material needs and assess process efficiency, making the salt a preferred starting material for reliable and reproducible scale-up activities.

Ensuring Reproducibility in Analytical Method Transfer and Validation

In analytical chemistry and quality control (QC), the exact chemical form of a reference standard is paramount. When transferring an HPLC method for a drug candidate that was developed using 1-(Indolin-5-yl)ethanone hydroiodide, procuring any other analog will invalidate the method. The differences in computed physicochemical properties, such as a TPSA of 33.7 Ų for the salt versus ~20.3 Ų for the freebase [1], will result in a different chromatographic retention time. This shift would cause the compound to elute outside its expected window, leading to failed system suitability tests and incorrect quantification. Therefore, strict procurement of CAS 73747-52-1 is mandated for method validation and routine QC analysis.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
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